molecular formula C12H10N2O3S2 B2990410 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate CAS No. 1396846-38-0

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate

Cat. No.: B2990410
CAS No.: 1396846-38-0
M. Wt: 294.34
InChI Key: ZGPORVBEXDHESA-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes both benzimidazole and thiophene moieties, makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides, aromatic, and saturated heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product in varying yields depending on the coupling partners .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate is unique due to its combined benzimidazole and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-14-8-13-10-7-9(4-5-11(10)14)17-19(15,16)12-3-2-6-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPORVBEXDHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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